Etifoxine-d5
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Overview
Description
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of Etifoxine-d5 is 306.00 . Its molecular formula is C17H12D5ClN2O . The SMILES string representation of its structure is [2H]C1=C(C2©OC(NCC)=NC3=CC=C(Cl)C=C32)C([2H])=C(C([2H])=C1[2H])[2H] .Physical And Chemical Properties Analysis
Etifoxine-d5 has a molecular weight of 306.00 and a molecular formula of C17H12D5ClN2O . The compound is expected to be stored under the recommended conditions in the Certificate of Analysis .Scientific Research Applications
1. Neuroprotective and Neuroregenerative Activities
Etifoxine has shown neuroprotective and neuroregenerative activities in rodents. It acts by enhancing GABAA receptor function and stimulating acute steroid biosynthesis via the activation of the 18-kDa translocator protein (TSPO) (Liere et al., 2017).
2. Potential in Treating Pain and Anxiety
Developed in the 1960s for anxiety disorders, etifoxine is being studied for its ability to promote peripheral nerve healing and treat chemotherapy-induced pain. It modulates GABAA receptors indirectly via stimulation of neurosteroid production (Yun-Mi Choi & Kyung-Hoon Kim, 2015).
3. Neuroprotective Effects in Alzheimer's Disease Models
Etifoxine demonstrated neuroprotective effects in in vitro and in vivo models of amyloid beta-induced toxicity, which is crucial in Alzheimer's Disease pathologic mechanisms (Riban et al., 2020).
4. Promotion of Neurite Outgrowth
Etifoxine promotes neurite outgrowth in PC12 cells, indicating its potential in nerve regeneration and functional recovery following nerve tissue damage (Zhou et al., 2013).
5. Analyzing Degradation Products
A study describes a new method for determining degradation products of Etifoxine under different stress conditions, important for understanding its stability and efficacy (Djabrouhou & Guermouche, 2014).
6. Traumatic Brain Injury Treatment
Etifoxine reduced lesion volume and improved neurological outcomes in a mouse model of traumatic brain injury, suggesting its potential as a neuroprotective agent in such conditions (Shehadeh et al., 2019).
7. Peripheral Nerve Regeneration
Etifoxine improved peripheral nerve regeneration and functional recovery in various experimental models, demonstrating its potential in the treatment of peripheral nerve injuries and neuropathies (Girard et al., 2008).
8. Anti-Inflammatory Properties in Pain Models
Etifoxine showed analgesic and anti-edemic properties in models of inflammatory sensitization, indicating its potential in reducing inflammatory pain symptoms (Gazzo et al., 2019).
9. Modulation of GABA Receptors
Etifoxine's modulation of GABA receptors, particularly the β subunit, plays a significant role in its anxiolytic effects, offering insights into its molecular mechanisms (Hamon et al., 2003).
Future Directions
Etifoxine has been shown to have neuroprotective, neuroplastic, and anti-inflammatory properties . It has also been found to improve cognitive recovery following traumatic brain injury . These findings suggest potential future directions for research into Etifoxine-d5 and its applications in neuroscience and medicine.
properties
CAS RN |
1346598-10-4 |
---|---|
Product Name |
Etifoxine-d5 |
Molecular Formula |
C17H12ClN2OD5 |
Molecular Weight |
305.82 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
21715-46-8 (unlabelled) |
synonyms |
6-Chloro-N-ethyl-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazine |
tag |
Etifoxine |
Origin of Product |
United States |
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